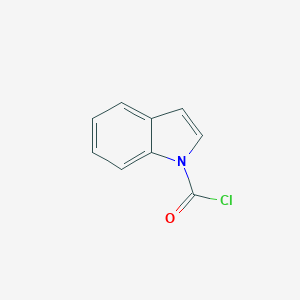
1H-Indole-1-carbonyl chloride
Overview
Description
1H-Indole-1-carbonyl chloride, also known as indole-1-carbonyl chloride, is a versatile organic compound used in various scientific research applications. It is a synthetic intermediate that is widely used in the pharmaceutical industry to synthesize various drugs and biologically active compounds. The compound is obtained by reacting indole with phosgene in the presence of a catalyst.
Mechanism Of Action
The mechanism of action of 1H-Indole-1-carbonyl chloride is not well understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes and proteins in the body. The compound is also believed to interfere with the DNA replication process, leading to cell death.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1H-Indole-1-carbonyl chloride are not well studied. However, it is known that the compound has antiviral, anticancer, and antimicrobial properties. The compound is also known to have anti-inflammatory and analgesic properties.
Advantages And Limitations For Lab Experiments
The advantages of using 1H-Indole-1-carbonyl chloride in lab experiments are its versatility and ease of synthesis. The compound is readily available and can be synthesized in high yield. The compound is also stable under a wide range of conditions, making it easy to handle in lab experiments. The limitations of using 1H-Indole-1-carbonyl chloride in lab experiments are its toxicity and potential health hazards. The compound is highly toxic and should be handled with care. It is also a potential health hazard and should be used in a well-ventilated area.
Future Directions
There are several future directions for the research and development of 1H-Indole-1-carbonyl chloride. Some of the notable future directions are:
1. Synthesis of novel biologically active compounds using 1H-Indole-1-carbonyl chloride as an intermediate.
2. Investigation of the mechanism of action of 1H-Indole-1-carbonyl chloride.
3. Development of new synthetic routes for the synthesis of 1H-Indole-1-carbonyl chloride.
4. Investigation of the biochemical and physiological effects of 1H-Indole-1-carbonyl chloride.
5. Synthesis of new dyes and pigments using 1H-Indole-1-carbonyl chloride as a starting material.
Conclusion:
In conclusion, 1H-Indole-1-carbonyl chloride is a versatile organic compound that is widely used in various scientific research applications. The compound is obtained by reacting indole with phosgene in the presence of a catalyst. The compound has antiviral, anticancer, and antimicrobial properties and is used in the synthesis of various biologically active compounds. The compound has several advantages and limitations for lab experiments and has several future directions for research and development.
Synthesis Methods
The synthesis of 1H-Indole-1-carbonyl chloride involves the reaction of indole with phosgene in the presence of a catalyst. The reaction is carried out in anhydrous conditions, and the product is obtained in high yield. The reaction can be represented as follows:
Indole + Phosgene → 1H-Indole-1-carbonyl chloride
Scientific Research Applications
1H-Indole-1-carbonyl chloride is widely used in scientific research applications. It is a versatile intermediate that is used in the synthesis of various biologically active compounds, such as antiviral, anticancer, and antimicrobial agents. The compound is also used in the synthesis of natural products and alkaloids. Some of the notable compounds that are synthesized using 1H-Indole-1-carbonyl chloride are indole-3-carboxaldehyde, indole-3-acetic acid, and indole-3-butyric acid. The compound is also used in the synthesis of various dyes and pigments.
properties
IUPAC Name |
indole-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTPYIJTWSSVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622873 | |
| Record name | 1H-Indole-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-1-carbonyl chloride | |
CAS RN |
127485-48-7 | |
| Record name | 1H-Indole-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)
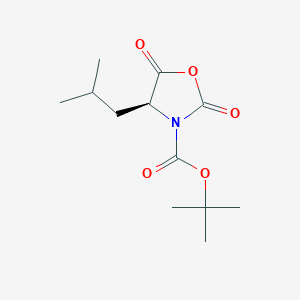
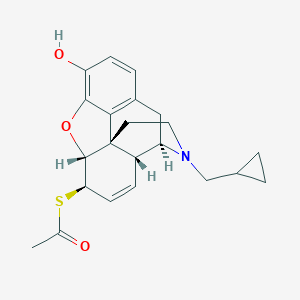
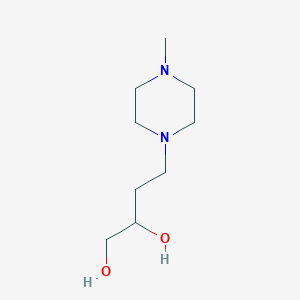
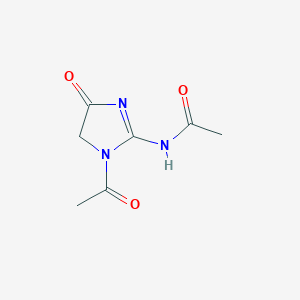
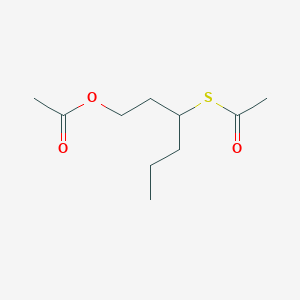
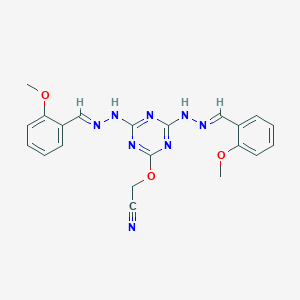
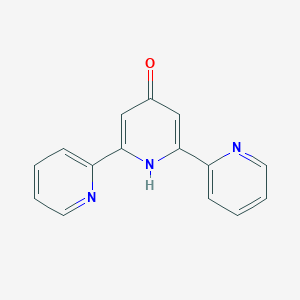
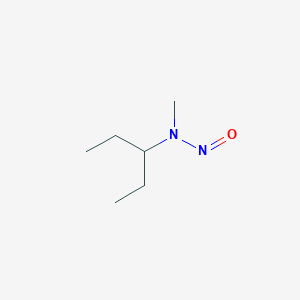
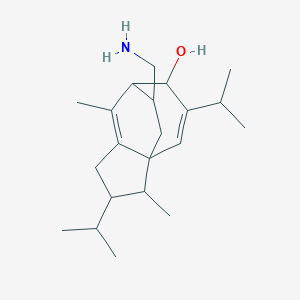
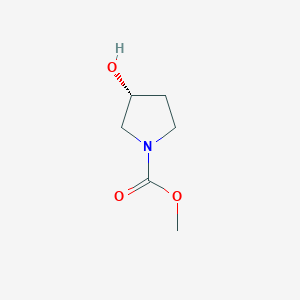
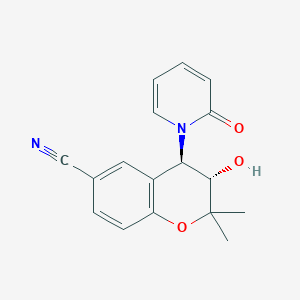
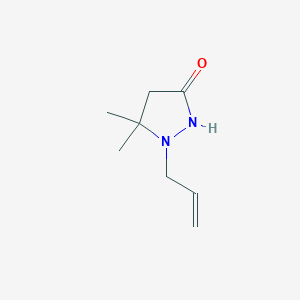
![Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B145385.png)